(3-(1,2,4-恶二唑-3-基)吡咯烷-1-基)(1-甲基-1H-吡咯-2-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

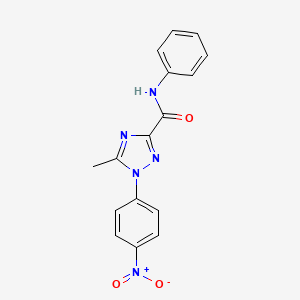

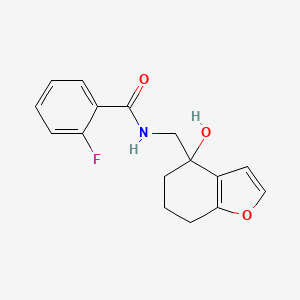

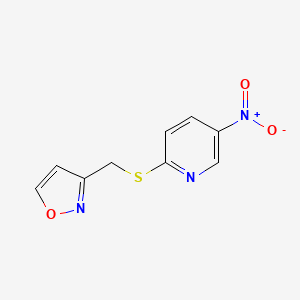

The compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, and a pyrrole ring, which is a five-membered ring containing one nitrogen atom and four carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions, annulation reactions, or oxidative cyclization .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reactivity of its functional groups. For example, the nitrogen atoms in the 1,2,4-oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring might make the compound polar and potentially soluble in water .科学研究应用

抗菌和抗分枝杆菌活性:一项研究详细介绍了烟酸酰肼衍生物的合成,包括具有取代芳香酸的化合物,生成 3-(5-取代-1,3,4 恶二唑)吡啶。这些化合物经过抗分枝杆菌活性筛选,突出了它们在解决微生物感染中的潜在应用 (R.V.Sidhaye 等人,2011 年)。

结构和光谱表征:另一项研究重点关注具有甲基和氯代取代的小杂环类似物的同构结构,展示了氯甲基交换规则。这项研究提供了有关分子无序和同构的见解,这可能有利于新型药物和材料的开发 (V. Rajni Swamy 等人,2013 年)。

杂环化合物的合成和生物活性:一篇论文报道了由 N-羟基-1H-吡唑-4-甲酰亚胺氯合成的异恶唑、1,2,4 恶二唑和 (1H-吡唑-4-基)-甲苯酮肟衍生物。这些化合物经过抗菌活性评估,表明了新型抗菌剂开发的潜力 (Bhavanarushi Sangepu 等人,2016 年)。

DFT 和晶体学研究:对含有苯环的硼酸酯中间体的合成、晶体结构和密度泛函理论 (DFT) 研究进行了研究,包括 (吡咯烷-1-基)甲苯酮化合物。这项研究提供了对化合物的分子结构和物理化学性质的全面了解,这对于材料科学和化学合成应用非常有用 (P.-Y. Huang 等人,2021 年)。

作用机制

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds, such as those containing a pyrrolidine ring, have been found to interact with their targets in a way that allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to affect a variety of biochemical pathways, leading to a broad range of biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Similar compounds have been found to induce a variety of biological responses, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s worth noting that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

未来方向

Future research could focus on exploring the potential uses of this compound, particularly given the biological activity of other compounds containing a 1,2,4-oxadiazole ring . Additionally, further studies could investigate the synthesis of this compound and its derivatives, as well as their physical and chemical properties.

属性

IUPAC Name |

(1-methylpyrrol-2-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-15-5-2-3-10(15)12(17)16-6-4-9(7-16)11-13-8-18-14-11/h2-3,5,8-9H,4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVOUYUDTNFIEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)N2CCC(C2)C3=NOC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

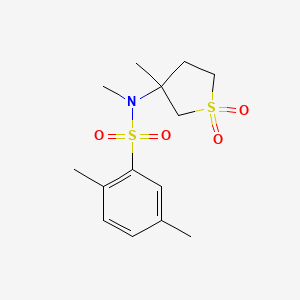

![(Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2864904.png)

![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate](/img/structure/B2864906.png)

![5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2864916.png)